molecular formula C14H21NO B1324167 2,4,4-Trimethylpentyl 2-pyridyl ketone CAS No. 898779-74-3

2,4,4-Trimethylpentyl 2-pyridyl ketone

Cat. No. B1324167
CAS RN: 898779-74-3
M. Wt: 219.32 g/mol
InChI Key: BKDGDIQBNHZNMM-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentyl 2-pyridyl ketone, also known as Mesityl oxide, is a colorless liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and agrochemicals. The molecular formula is C14H21NO and the molecular weight is 219.32 .


Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .


Molecular Structure Analysis

The structure of this compound is complex and involves coordination with metal ions. For example, in one study, new complexes of 2-pyridyl ketone Schiff bases with Co(II), Ni(II), Zn(II) and Cd(II) nitrates and perchlorates were synthesized . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H21NO . The average mass is 184.194 Da and the monoisotopic mass is 184.063660 Da .

Scientific Research Applications

Metal Complex Chemistry

2,4,4-Trimethylpentyl 2-pyridyl ketone has been used in the synthesis of dinuclear lanthanide(III) complexes, demonstrating unique ligand transformations that bridge two Ln(III) ions, leading to dinuclear complexes with interesting properties (Anastasiadis et al., 2013).

Framework Construction

This compound has also been employed in Cu(II) chemistry, where it has been used alongside poly-carboxylates to create complex hydrogen-bonded frameworks. These frameworks include one-dimensional, two-dimensional, and three-dimensional coordination polymers, showing the versatility of this compound in constructing extended frameworks (Fidelli et al., 2017).

High-Spin Molecule Synthesis

Research has demonstrated the ability of this compound to participate in the formation of high-spin molecules. Specifically, its reaction with Ni(O2CMe)(2).4H2O has led to the creation of a nonanuclear nickel(II) cage with a ninefold increase in the ground-state spin value, showcasing its potential in creating molecules with significant magnetic properties (Papaefstathiou et al., 2001).

Synthesis and Application in Organic Chemistry

The compound is also significant in the field of organic chemistry, particularly in synthesizing 2-pyridyl ketones, which are crucial in bioactive molecules and natural products. A practical method for rapid synthesis of a 2-pyridyl ketone library using continuous flow has been reported, highlighting its role in the efficient and environmentally friendly production of various 2-pyridyl ketones (Sun et al., 2020).

Catalysis

In the realm of catalysis, this compound has been used in the development of NNN pincer ligands with a remote hydroxyl group for Ruthenium-catalyzed transfer hydrogenation of ketones. This demonstrates its effectiveness in enhancing catalytic activity for specific chemical reactions (Cao et al., 2019).

Enantioselective Hydrogenation

Additionally, it has been employed in the enantioselective hydrogenation of aryl-pyridyl ketones, achieving high enantiomeric excesses, which is vital for producing chiral intermediates for pharmaceutical applications (Tao et al., 2012).

properties

IUPAC Name

3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDGDIQBNHZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641997
Record name 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898779-74-3
Record name 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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